N-cyclohexyl-5-iodopyrimidin-4-amine

Description

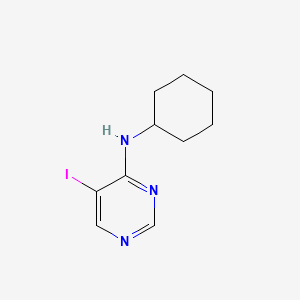

N-Cyclohexyl-5-iodopyrimidin-4-amine is a pyrimidine derivative characterized by a cyclohexyl group attached to the amine at position 4 and an iodine substituent at position 5 of the pyrimidine ring. Pyrimidines are critical in medicinal chemistry due to their biological relevance, particularly in antimicrobial and immunomodulatory applications .

Properties

Molecular Formula |

C10H14IN3 |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-cyclohexyl-5-iodopyrimidin-4-amine |

InChI |

InChI=1S/C10H14IN3/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14) |

InChI Key |

RWYBXVGORUYGRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-iodopyrimidine with cyclohexylamine under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of N-cyclohexyl-5-iodopyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-iodopyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Catalysts such as palladium or copper are used along with appropriate ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

Scientific Research Applications

N-cyclohexyl-5-iodopyrimidin-4-amine has several notable applications:

Medicinal Chemistry

This compound serves as a scaffold for developing kinase inhibitors, which are critical in various signaling pathways associated with cancer and other diseases. Its structural modifications can enhance biological activity against specific targets, making it a valuable lead compound in drug discovery.

Research indicates that this compound exhibits potential anticancer properties by inhibiting tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of more complex organic molecules and materials, contributing to advancements in chemical processes and material science.

Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These results indicate that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Kinase Inhibition

In vitro studies demonstrated that this compound could inhibit specific kinases involved in cancer signaling pathways. The mechanism of action involves binding to the ATP site of kinases, preventing their activity and thereby inhibiting cancer cell proliferation.

Case Study 3: Safety Profile Assessment

Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | IC50 = 12.5 µM | 2023 |

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15.0 µM | 2023 |

| Kinase Inhibition | Various Kinases | Significant inhibition observed | 2024 |

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the cyclohexyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences in Properties

- Substituent Effects: The cyclohexyl group in the target compound introduces significant steric bulk compared to smaller substituents like cyclopropyl or planar aromatic groups (e.g., 2-fluorophenyl ). This may reduce metabolic clearance but limit membrane permeability. Iodo vs.

- Crystallographic Behavior: Derivatives with aromatic substituents (e.g., 2-fluorophenyl) exhibit intramolecular N–H⋯N hydrogen bonds and π-π stacking , whereas the cyclohexyl group in the target compound may favor C–H⋯π or van der Waals interactions due to its non-planar structure.

Synthetic Accessibility :

- The target compound and its carboxamide analog (from ) share a similar synthetic route involving NaHCO₃-mediated coupling . In contrast, methoxy/ethoxy-substituted analogs require multi-step functionalization .

Biological Activity

N-cyclohexyl-5-iodopyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research findings on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are effective in forming C–N bonds essential for creating aniline derivatives .

Biological Activity Overview

Research indicates that compounds related to pyrimidines exhibit a wide range of biological activities, including:

- Anticancer : Some derivatives demonstrate significant cytotoxic effects against various cancer cell lines.

- Immunomodulatory : These compounds can modulate immune responses, potentially serving as immunosuppressants or stimulants.

- Antiviral : Certain pyrimidine derivatives have shown efficacy against viral infections.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. The results indicate:

- Cell Line Testing : The compound has been tested against A549 (lung carcinoma), MCF-7 (breast cancer), and others, showing varying degrees of cytotoxicity.

These values suggest that this compound may be more effective than traditional chemotherapeutic agents like etoposide.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound appears to inhibit the proliferation of tumor cells by inducing apoptosis.

- Modulation of Immune Responses : It has been observed to influence cytokine production and immune cell activation, potentially reducing inflammation and autoimmune activity .

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, particularly in models involving human herpes virus type 1 (HHV-1) .

Study 1: Anticancer Efficacy

A study evaluating various pyrimidine derivatives found that this compound exhibited superior anticancer activity compared to standard treatments. The mechanism was linked to modulation of signaling pathways involved in cell survival and apoptosis .

Study 2: Immunomodulatory Effects

Another research effort focused on the immunomodulatory properties of pyrimidine derivatives, including this compound. It was shown to significantly inhibit lipopolysaccharide-induced proliferation in mouse splenocytes, indicating potential use in treating autoimmune disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.